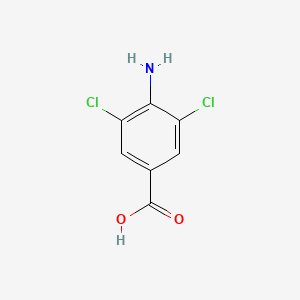

4-Amino-3,5-dichlorobenzoic acid

Description

Contextualization within Aromatic Amino Acid Derivatives

4-Amino-3,5-dichlorobenzoic acid belongs to the broad class of aromatic amino acid derivatives. Its fundamental structure is a benzoic acid molecule that is substituted with both an amino group and halogen atoms. The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxyl group. The addition of an amino group to this structure forms aminobenzoic acid, which has several isomers depending on the relative positions of the two groups.

The further incorporation of two chlorine atoms at the 3 and 5 positions (meta to the carboxyl group and ortho to the amino group) significantly modifies the electronic properties and steric profile of the molecule. The chlorine atoms are electron-withdrawing, which influences the acidity of the carboxylic acid and the basicity of the amino group. This polysubstituted nature distinguishes it from simpler aromatic compounds and classifies it as an unnatural amino acid derivative, a group of compounds extensively used in specialized chemical synthesis. tcichemicals.com

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 56961-25-2 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molar Mass | 206.03 g/mol sigmaaldrich.com |

| Melting Point | 290-293 °C chemicalbook.com |

| Appearance | Cream powder chemimpex.com |

| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O |

| InChIKey | UHXYYTSWBYTDPD-UHFFFAOYSA-N |

This table is interactive. Click on the headers to sort.

Significance in Advanced Organic Synthesis and Research Applications

The true significance of this compound lies in its role as a versatile building block in advanced organic synthesis. apolloscientific.co.uk The presence of multiple, reactive functional groups allows for a variety of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. The chlorinated benzene ring can also participate in nucleophilic aromatic substitution reactions under specific conditions.

This chemical versatility makes it a key intermediate in the synthesis of more complex molecules. chemimpex.com Research applications include:

Pharmaceutical Development : It serves as a precursor or intermediate in the creation of active pharmaceutical ingredients (APIs). Studies have noted its use in the development of potential anti-inflammatory, analgesic, and antimicrobial agents. chemicalbook.comchemimpex.combiosynth.com

Agrochemicals : The compound is utilized in the formulation of certain herbicides and other agricultural chemicals, contributing to crop protection. chemimpex.com

Materials Science : Researchers explore its use in the synthesis of specialized polymers and other materials where enhanced thermal and chemical resistance are desired. chemimpex.com

Peptide Synthesis : It is employed as an unnatural amino acid in peptide synthesis, allowing for the creation of novel peptides with unique structures and functions. sigmaaldrich.com

Historical Perspective on Key Discoveries and Early Research Trajectories

While specific historical details on the initial discovery of this compound are not prominently documented in easily accessible literature, its research trajectory is intrinsically linked to the broader exploration of substituted benzoic acids in the 20th century. The development of chlorination and amination techniques for aromatic compounds was a major focus of industrial and academic chemistry, aimed at creating novel dyes, pharmaceuticals, and agrochemicals.

The synthesis of related isomers, such as 3-amino-2,5-dichlorobenzoic acid (Chloramben), which was developed as a herbicide, indicates that research into dichlorinated aminobenzoic acids was active during the mid-20th century. tcichemicals.com The synthesis of this compound likely emerged from systematic studies investigating the impact of substituent positioning on the chemical properties and biological activity of the benzoic acid scaffold. Patents from the era often describe methods for producing various substituted aromatic acids. For instance, methods for synthesizing 2-amino-3,5-dichlorobenzoic acid involved the chlorination of anthranilic acid. google.com These broader research programs paved the way for the availability and subsequent application of specific isomers like this compound for more specialized research and development purposes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYYTSWBYTDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205526 | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-25-2 | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56961-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK7NS3B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Amino-3,5-dichlorobenzoic Acid

Two primary and well-documented routes for the synthesis of this compound have been established: the chlorination of 4-aminobenzoic acid derivatives and syntheses starting from alternative precursors like 3,5-dichlorobenzoic acid.

Direct chlorination of 4-aminobenzoic acid often leads to a mixture of products and can result in over-chlorination or oxidation, yielding undesired compounds. To circumvent these issues, a more controlled and effective strategy involves the use of a protected precursor, 4-acetylaminobenzoic acid. The synthesis proceeds in a two-step manner:

Chlorination of 4-acetylaminobenzoic acid: The acetyl group protects the amino functionality, directing the chlorination to the positions ortho to the amino group. This reaction yields 4-acetylamino-3,5-dichlorobenzoic acid.

Saponification: The resulting dichlorinated intermediate is then saponified, typically through basic hydrolysis, to remove the acetyl group and afford the final product, this compound. fishersci.ca This method provides a more reliable route to the target compound with higher yields and purity. fishersci.ca

A study on the chlorination of 4-acetylaminobenzoic acid reported the formation of 4-acetylamino-3,5-dichlorobenzoic acid with a melting point of 237-238°C, which was then easily saponified to this compound with a melting point of 290°C. researchgate.net

Table 1: Synthesis via Chlorination of 4-Acetylaminobenzoic Acid

| Step | Reactant | Reagent(s) | Product | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Acetylaminobenzoic acid | Chlorinating agent | 4-Acetylamino-3,5-dichlorobenzoic acid | 237-238 | researchgate.net |

| 2 | 4-Acetylamino-3,5-dichlorobenzoic acid | Base (for saponification) | This compound | 290 | researchgate.net |

An alternative synthetic pathway commences with 3,5-dichlorobenzoic acid. This route involves the following key transformations:

Nitration: The 3,5-dichlorobenzoic acid undergoes electrophilic nitration to introduce a nitro group onto the aromatic ring, yielding a nitro intermediate.

Reduction: The nitro group is subsequently reduced to the corresponding amino group. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents such as tin(II) chloride. chemimpex.comguidechem.com

This method leverages a different starting material and sequence of functional group introductions to arrive at the target molecule.

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include the use of catalytic systems and the application of green chemistry principles.

While specific catalytic methods for the direct synthesis of this compound are not extensively documented in readily available literature, related research provides insights into potential advanced strategies. For instance, copper-catalyzed amination of chlorobenzoic acids has been developed for the synthesis of N-aryl anthranilic acid derivatives. researchgate.net Such chemo- and regioselective cross-coupling reactions could potentially be adapted for the synthesis of aminodichlorobenzoic acid derivatives, possibly eliminating the need for protecting groups. researchgate.net

Catalytic methods for direct amidation of carboxylic acids are also an area of active research. While not a direct synthesis of the core molecule, these methods are relevant for its derivatization and the synthesis of related compounds. For example, ruthenium-catalyzed amide synthesis from carboxylic acids and amines activated in situ with acetylenes offers an atom-economic approach. thermofisher.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated aromatic compounds like this compound, a key focus is the replacement of hazardous solvents with more environmentally benign alternatives. Traditional syntheses often employ chlorinated solvents like chloroform (B151607) and dichloromethane, which are now considered likely carcinogens. google.com

Green solvent alternatives include water, supercritical CO₂, and bio-based solvents. google.com For instance, the use of water as a reaction medium is highly attractive due to its non-toxic and renewable nature. nih.gov While specific applications to the synthesis of this compound are not yet widely reported, the general trend in organic synthesis is to explore aqueous reaction conditions and other green solvents to improve the sustainability of chemical manufacturing.

Derivatization Reactions of this compound

The functional groups of this compound—the carboxylic acid and the amino group—provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

One common derivatization is the esterification of the carboxylic acid group. For example, the reaction of this compound with ethanol (B145695) in the presence of thionyl chloride yields 3,5-dichloro-4-aminobenzoic acid ethyl ester with a quantitative yield. mdpi.com

Another important derivatization involves the conversion of the carboxylic acid to an acyl chloride . Refluxing this compound with thionyl chloride produces 3,5-dichloro-4-aminobenzoyl chloride, a more reactive intermediate that can be used for subsequent reactions. nih.gov

The amino group can also be a site for derivatization. For instance, acylation of the amino group can be performed. Research on related dichlorinated aminobenzoic acids has shown the preparation of N,N-di,sec.butylamides and acetylated or formylated derivatives of the amino group.

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Ethanol, Thionyl chloride | 3,5-Dichloro-4-aminobenzoic acid ethyl ester | Esterification | Quantitative | mdpi.com |

| This compound | Thionyl chloride | 3,5-Dichloro-4-aminobenzoyl chloride | Acyl Chloride Formation | - | nih.gov |

| 2-Amino-3,5-dichlorobenzoic acid | - | N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid | Amide Formation | - | |

| 2-Amino-3,5-dichlorobenzoic acid | - | Acetylated 2-amino-3,5-dichlorobenzoic acid | N-Acylation | - |

Reactions at the Amino Group

The amino group of this compound is a key site for derivatization, allowing for the introduction of various substituents through acylation, alkylation, and diazotization reactions.

One common strategy to modulate the reactivity of the amino group and the aromatic ring is through N-acylation . This is often employed as a protective measure and to direct further electrophilic substitution. For instance, the amino group can be acetylated to form 4-acetylamino-3,5-dichlorobenzoic acid. This transformation is typically achieved by treating the parent compound with an acylating agent such as acetyl chloride or acetic anhydride. This protective acylation is a crucial step in certain synthetic pathways, as it deactivates the strong activating effect of the amino group, allowing for more controlled subsequent reactions. The acetyl group can later be removed by hydrolysis to regenerate the amino functionality researchgate.net. The N-acylation can also be carried out using mixed anhydrides of N-acylamino acids, a method that has been applied to various aminobenzoic acids google.com.

N-alkylation of the amino group introduces alkyl substituents, further diversifying the molecular structure. While direct alkylation with alkyl halides can be challenging, alternative methods such as reductive amination can be employed. This involves reacting the amino group with an aldehyde or ketone in the presence of a reducing agent.

A significant transformation of the amino group is diazotization , which converts the primary aromatic amine into a diazonium salt. This is typically achieved by treating this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures organic-chemistry.org. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, most notably the Sandmeyer reaction wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) catalyst. This allows for the introduction of a wide range of substituents that are not easily introduced by other means. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can replace the amino group with chloro, bromo, or cyano groups, respectively wikipedia.orgmasterorganicchemistry.com. It is important to carefully control the reaction conditions, as competing reactions such as hydroxylation can occur, particularly in the presence of water scirp.org.

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acetic anhydride, Acetyl chloride | N-acyl derivative |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | N-alkyl derivative |

| Diazotization | Sodium nitrite, Hydrochloric acid | Diazonium salt |

| Sandmeyer Reaction | Diazonium salt, Copper(I) halide/cyanide | Aryl halide/nitrile |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another avenue for chemical modification, primarily through esterification, amide bond formation, and reduction.

Esterification involves the conversion of the carboxylic acid into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. Esters of this compound can also be prepared by reacting the corresponding acyl chloride with an alcohol google.com. Various alcohols can be used, leading to a diverse range of esters with different properties and potential applications. Another approach involves the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) to facilitate the esterification with alcohols researchgate.net.

Amide bond formation is a crucial reaction, particularly in the synthesis of biologically active molecules. The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. A variety of coupling reagents can be used to facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used, including for electron-deficient amines where the reaction can be more challenging nih.gov. The formation of an acyl chloride from the carboxylic acid, followed by reaction with an amine, is another effective method for amide synthesis . This reaction is fundamental in peptide synthesis, where this compound can be incorporated into peptide chains .

The carboxylic acid moiety can also be reduced to a primary alcohol, yielding (4-amino-3,5-dichlorophenyl)methanol. This transformation requires the use of strong reducing agents, as carboxylic acids are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reduction of a related compound, 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone, to the corresponding ethanolamine (B43304) has been achieved through catalytic hydrogenation using platinum oxide google.com.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling agent (e.g., EDC, DCC) | Amide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

Halogen-Directed Transformations

The two chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. The electron-donating amino group and the electron-withdrawing carboxylate group have opposing effects on the electron density of the aromatic ring, which can influence its reactivity in such transformations.

However, under specific conditions, particularly with the use of transition metal catalysts, these halogen atoms can participate in cross-coupling reactions . The Suzuki-Miyaura coupling , for instance, is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base libretexts.orgtcichemicals.com. In principle, the chlorine atoms of this compound or its derivatives could be replaced with aryl or vinyl groups using this methodology. The success of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions to overcome the potential deactivation of the ring by the amino and carboxylate groups nih.govmdpi.com.

Another important cross-coupling reaction is the Buchwald-Hartwig amination , which forms a new carbon-nitrogen bond by reacting an aryl halide with an amine in the presence of a palladium catalyst wikipedia.orgacsgcipr.orgorganic-chemistry.org. This reaction could potentially be used to replace one or both of the chlorine atoms with a different amino group, leading to the synthesis of substituted diaminobenzoic acid derivatives. The choice of phosphine (B1218219) ligands for the palladium catalyst is often crucial for the success of these reactions rug.nl.

It is important to note that while these cross-coupling reactions are theoretically possible, their application to this compound may require careful optimization of reaction conditions due to the electronic nature of the substituents on the aromatic ring.

| Reaction Type | Key Components | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl halide, Organoboron compound, Palladium catalyst, Base | Carbon-Carbon |

| Buchwald-Hartwig Amination | Aryl halide, Amine, Palladium catalyst, Base | Carbon-Nitrogen |

Advanced Spectroscopic Techniques for Elucidation

Spectroscopy is fundamental to the characterization of this compound, with each technique offering complementary information to build a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent framework of this compound by probing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. The two aromatic protons at positions C2 and C6 are chemically equivalent and are expected to appear as a single signal (a singlet). The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups would also produce distinct signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.

Table 1: Predicted NMR Signals for this compound

| Nucleus | Predicted Signal Type | Corresponding Atom(s) |

|---|---|---|

| ¹H | Singlet | Aromatic Protons (H2, H6) |

| ¹H | Broad Singlet | Amine Protons (-NH₂) |

| ¹H | Broad Singlet | Carboxylic Acid Proton (-COOH) |

| ¹³C | Quaternary | Carboxylic Carbon (-COOH) |

| ¹³C | Quaternary | C1 (Carboxyl-substituted) |

| ¹³C | CH | C2 / C6 |

| ¹³C | Quaternary | C3 / C5 (Chlorine-substituted) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in this compound by measuring the vibrational frequencies of its bonds.

FT-IR and FT-Raman spectra have been recorded for this compound. nih.gov The key functional groups—amine, carboxylic acid, and the chlorinated aromatic ring—give rise to characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid is expected to be a very broad band from 2500-3300 cm⁻¹, overlapping with C-H signals. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band, typically found around 1700 cm⁻¹. Vibrations associated with the aromatic ring and the C-Cl bonds appear at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bending | 700 - 900 |

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. The electron ionization mass spectrum of this compound shows a characteristic pattern of peaks that confirms its identity. nih.gov

The monoisotopic mass of the compound is 204.97 Da. epa.gov Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region exhibits a distinctive pattern. The peak for the molecule containing two ³⁵Cl atoms ([M]⁺) appears at m/z 205. The [M+2]⁺ peak, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl atom, is observed at m/z 207. A prominent fragment is observed at m/z 188, which corresponds to the loss of a hydroxyl radical (•OH, mass 17 Da) from the carboxylic acid group. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Identity |

|---|---|---|

| 205 | Top Peak | [M]⁺ (C₇H₅³⁵Cl₂NO₂) |

| 207 | High | [M+2]⁺ (C₇H₅³⁵Cl³⁷ClNO₂) |

Crystallographic Studies and Solid-State Characteristics

The arrangement of molecules in the solid state dictates many of the material's bulk properties. Crystallographic studies provide the most precise data on molecular geometry and intermolecular forces.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not available in searched sources |

| Space Group | Not available in searched sources |

| a (Å) | Not available in searched sources |

| b (Å) | Not available in searched sources |

| c (Å) | Not available in searched sources |

| α (°) | Not available in searched sources |

| β (°) | Not available in searched sources |

| γ (°) | Not available in searched sources |

| Volume (ų) | Not available in searched sources |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis is performed on data obtained from X-ray diffraction. While a specific Hirshfeld analysis for this compound has not been detailed in available literature, the technique is highly relevant for this molecule.

Table 5: Potential Intermolecular Contacts for Hirshfeld Surface Analysis

| Contact Type | Description | Expected Contribution |

|---|---|---|

| O···H / H···O | Hydrogen bonding involving the carboxylic acid group. | High |

| N···H / H···N | Hydrogen bonding involving the amine group. | High |

| H···H | General van der Waals contacts. | Significant |

| Cl···H / H···Cl | Weak halogen-hydrogen interactions. | Moderate |

| Cl···Cl | Halogen-halogen interactions. | Possible |

In-Depth Analysis of this compound Reveals Research Gap in Crystal Packing Energy Frameworks

A thorough review of scientific literature and chemical databases indicates that while basic physicochemical properties of this compound are known, a detailed analysis of its crystal packing through energy frameworks has not been publicly documented. This gap in the research landscape prevents a complete understanding of the intermolecular forces that govern the solid-state architecture of this compound.

Despite searches for crystal structure analyses, Hirshfeld surface analyses, and computational chemistry studies specifically on this compound, no published research provides the necessary data tables of interaction energies (electrostatic, dispersion, total) or detailed findings on the energy frameworks for this compound.

While studies on analogous compounds, such as 4-amino-3,5-dichloropyridine, have utilized these advanced analytical techniques to elucidate their crystal packing, similar investigations into this compound appear to be absent from the available scientific record. This highlights an opportunity for further crystallographic and computational research to fully characterize the solid-state properties of this molecule.

Structural Analysis and Spectroscopic Characterization

Spectroscopic and Crystallographic Analysis

A comprehensive search of scientific literature and crystallographic databases reveals that a specific energy framework analysis for the crystal packing of 4-Amino-3,5-dichlorobenzoic acid has not been reported. Consequently, detailed research findings and data tables for the interaction energies, including electrostatic and dispersion components, are not available. This type of analysis is crucial for quantitatively understanding the intermolecular forces that dictate the supramolecular architecture of the crystal.

For context, such an analysis on a related compound, 4-amino-3,5-dichloropyridine, demonstrated that Coulombic and dispersion forces are significant in its crystal packing. nih.gov A similar investigation for this compound would be necessary to elucidate the specific energetic contributions to its crystal stability.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (the electron density distribution) of many-body systems. It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules.

For 4-amino-3,5-dichlorobenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

From a DFT calculation, a wealth of information can be extracted, including:

Optimized Molecular Geometry: The precise coordinates of each atom in the molecule's lowest energy state.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical reactivity. For this compound, the amino group would be expected to be an electron-rich region, while the carboxylic acid and the chlorinated benzene (B151609) ring would exhibit more complex electrostatic potentials.

Thermodynamic Properties: Properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy can be calculated.

While specific data for this compound is not published, a theoretical study on related dichloro-substituted chalcones using DFT with the B3LYP functional has shown that the position of the chlorine atoms significantly influences the electronic properties and stability of the isomers nih.gov. For this compound, similar calculations would elucidate the electronic impact of the specific substitution pattern.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. It is a primary method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds.

By applying TD-DFT, one can calculate the excitation energies and oscillator strengths for the electronic transitions between the ground state and various excited states. This information allows for the theoretical prediction of the absorption maxima (λmax) in the UV-Vis spectrum. The calculations are often performed in both the gas phase and in different solvents, using models like the Polarizable Continuum Model (PCM), to account for solvent effects on the electronic transitions.

For this compound, TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. The amino and carboxyl groups, along with the dichlorinated aromatic ring, would all contribute to the electronic transitions. While no specific TD-DFT studies on this compound are available, research on other aromatic compounds demonstrates the utility of this method in interpreting experimental spectra mdpi.comresearchgate.netrsc.org.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.20 | 295 | 0.15 |

| S₀ → S₂ | 4.85 | 256 | 0.45 |

| S₀ → S₃ | 5.50 | 225 | 0.08 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Investigation of Conformational Dynamics

The presence of the amino and carboxylic acid groups in this compound allows for conformational flexibility, particularly the rotation around the C-C and C-N bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them.

A study on the conformational preferences of amino acids has shown that even in simple dipeptides, there are distinct intrinsic backbone preferences that influence their structure stanford.edu. For this compound, MD simulations would reveal how the bulky chlorine atoms and the functional groups influence the rotational freedom and the preferred orientation of the amino and carboxyl groups relative to the benzene ring. This information is crucial for understanding its biological activity and intermolecular interactions.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in a solvent is critical for many of its applications. MD simulations with explicit solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around the molecule. These simulations can reveal the nature and dynamics of hydrogen bonds between the amino and carboxyl groups and the solvent molecules.

Furthermore, MD simulations are instrumental in studying the aggregation behavior of molecules in solution. For instance, a study on meta-aminobenzoic acid in water using MD simulations revealed the formation of specific zwitterionic dimers that drive crystallization mdpi.comnih.govpreprints.orgresearchgate.net. Similar simulations for this compound would clarify how it self-assembles in solution, whether it forms dimers or larger aggregates, and what types of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) are dominant.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of a molecule and to explore the mechanisms of its reactions. For this compound, this could involve predicting its acidity (pKa) or its susceptibility to electrophilic or nucleophilic attack.

The pKa of the carboxylic acid and the amino group can be predicted using thermodynamic cycles in combination with DFT calculations of the Gibbs free energies of the protonated and deprotonated species in solution mdpi.comnih.govnih.gov. The electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the carboxylic acid group and decrease the basicity of the amino group compared to p-aminobenzoic acid.

DFT-based reactivity descriptors, such as the Fukui functions and dual descriptor, can be calculated to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. This information can be used to predict the outcome of various chemical reactions. While specific studies on the reactivity of this compound are lacking, computational studies on the reaction mechanisms of other organic molecules provide a framework for how such investigations would be conducted nih.govnih.govcsusb.edu.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic behavior and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. youtube.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The electronic properties of this compound are significantly influenced by its substituents. The amino (-NH₂) group at position 4 is a strong electron-donating group (EDG), which tends to raise the energy of the HOMO. Conversely, the two chlorine atoms at positions 3 and 5, and the carboxylic acid group (-COOH) at position 1, are electron-withdrawing groups (EWGs). EWGs typically lower the energy of the LUMO and can also lower the HOMO energy. researchgate.net The interplay of these opposing electronic effects determines the final energies of the frontier orbitals.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, a theoretical investigation on a structurally related compound, E-1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one (a chalcone (B49325) with the same 4-amino, 3,5-dichloro substitution pattern on the phenyl rings), provides valuable insights. researchgate.net Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311G(d,p) basis set were performed for this molecule. researchgate.net The HOMO was found to be distributed over the 4-aminophenyl ring, while the LUMO was located on the 3,5-dichlorophenyl ring and the adjacent propenone moiety. researchgate.net This distribution facilitates an intramolecular charge transfer from the amino-substituted ring to the dichloro-substituted part of the molecule. researchgate.net

The calculated energy values for the relevant E-chalcone isomer are presented below.

Table 1: Calculated FMO Energies for E-1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.71 |

| ELUMO | -2.22 |

| ΔE (HOMO-LUMO Gap) | 3.49 |

These findings suggest that the 3,5-dichloro substitution pattern results in a relatively moderate energy gap, indicating a balance between stability and reactivity. researchgate.net Similar computational studies on other substituted benzoic acids, such as 3,4-dichlorobenzoic acid, have also utilized DFT to calculate HOMO-LUMO energies and analyze how different substitution patterns affect electronic properties and charge transfer within the molecule. science.govresearchgate.net

Reaction Coordinate Analysis for Key Transformations

Reaction coordinate analysis is a computational technique used to map the energetic pathway of a chemical reaction. It involves calculating the potential energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. This analysis is crucial for understanding reaction mechanisms, determining activation energies, and predicting reaction rates.

Potential synthetic routes that could be investigated via reaction coordinate analysis include the amination of a dichlorobenzoic acid precursor or the chlorination of a 4-aminobenzoic acid derivative. For instance, the mechanism of electrophilic aromatic substitution, which is fundamental to the synthesis of many substituted benzoic acids, could be elucidated. patsnap.com This would involve modeling the formation of the sigma complex (arenium ion) intermediate and calculating the energy barriers for the addition of the electrophile and the subsequent loss of a proton. Another area for future theoretical investigation is the mechanism of reactions involving the carboxylic acid group, such as esterification or amidation, which are important for creating derivatives of this compound.

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a range of computational methods used to predict the biological activity of molecules, thereby accelerating drug discovery and reducing the need for extensive experimental screening. Key techniques include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activities.

While a specific QSAR model for this compound was not identified, studies on related compounds illustrate the approach. For example, a QSAR and molecular docking study was performed on a series of 2,4-dichlorobenzoic acid derivatives to evaluate their potential as antimicrobial agents. researchgate.net The study found that descriptors such as molar refractivity and the Balaban index were key parameters controlling the antimicrobial activity. researchgate.net Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. A similar methodology could be applied to a series of this compound derivatives to explore their potential pharmacological activities.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. sigmaaldrich.com The goal is to predict the binding mode and affinity, which is often quantified as a docking score. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Specific molecular docking studies for this compound have not been detailed in the available literature. However, the methodology is widely applied to similar structures. For example, docking studies on various quinoline (B57606) derivatives have been used to understand their binding interactions with target proteins for cancer therapy. sigmaaldrich.com In a hypothetical docking study, this compound would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable pose would reveal potential key interactions, such as:

Hydrogen bonds: The amino (-NH₂) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors.

Halogen bonds: The chlorine atoms can act as halogen bond donors, interacting with nucleophilic pockets in the receptor.

Hydrophobic interactions: The benzene ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.

These in silico predictions provide a rational basis for designing new molecules with improved binding affinity and biological activity, which can then be prioritized for synthesis and experimental testing.

Environmental Research and Degradation Pathways

Environmental Fate and Transport Mechanisms

Key properties influencing environmental transport include water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The presence of a carboxylic acid group suggests that its solubility and mobility will be pH-dependent. In its ionized form, it is expected to be more water-soluble and mobile. The chlorine and amino groups on the benzene (B151609) ring will also influence its polarity and potential for sorption to soil organic matter and sediments.

While no specific studies on the environmental transport of 4-Amino-3,5-dichlorobenzoic acid were identified, research on other chlorinated benzoic acids indicates that they can be mobile in certain soil types and have the potential to leach into groundwater. The extent of this mobility is influenced by soil pH, organic matter content, and the specific microbial populations present.

Biodegradation Studies of Chlorinated Benzoic Acids

The biodegradation of chlorinated aromatic compounds, including chlorinated benzoic acids, is a widely studied area of environmental microbiology. Microorganisms have evolved diverse enzymatic strategies to break down these often-recalcitrant molecules.

Direct microbial degradation studies specifically on this compound are scarce in the available scientific literature. However, the degradation pathways of other chlorinated benzoic acids are well-documented and provide a framework for potential breakdown mechanisms.

Bacterial degradation of aromatic amines can proceed through the release of ammonia (B1221849) either before or after the cleavage of the aromatic ring. nih.gov The aerobic degradation of chlorinated benzoic acids typically involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or substituted catechols. researchgate.net These intermediates are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, eventually funneling the breakdown products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

For instance, the degradation of 3-chloroaniline (B41212) and 4-chloroaniline (B138754) by Brevundimonas diminuta INMI KS-7 proceeds via the ortho-cleavage pathway, forming intermediates such as 4-chloropyrocatechol, 3-chloromuconic acid, and maleylacetic acid. nih.gov Similarly, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) involves a series of enzymatic steps initiated by a dioxygenase, leading to the formation of dichlorocatechol, which is then further degraded. nih.gov

In the case of this compound, a plausible initial step would be deamination (removal of the amino group) or hydroxylation of the aromatic ring. The resulting dichlorinated benzoic acid or aminodichlorophenol could then enter established degradation pathways for chlorinated aromatics.

The following table summarizes the degradation rates of various chlorobenzoate compounds by Aeromonas hydrophila, illustrating the influence of the position and number of chlorine substituents on the degradation efficiency.

| Compound | Degradation Rate (µM/hr) |

| 2-chlorobenzoic acid | 41 |

| 3-chlorobenzoic acid | 65 |

| 4-chlorobenzoic acid | 5 |

| 3,4-dichlorobenzoic acid | 15.5 |

| Data from a study on Aeromonas hydrophila, which was shown to utilize chlorobenzoate compounds as a carbon and energy source. researchgate.net |

The genetic basis for the degradation of chlorinated aromatic compounds often resides on mobile genetic elements such as plasmids and transposons, facilitating the spread of these catabolic capabilities among different bacterial species.

Key genes involved in the degradation of chlorinated benzoic acids include those encoding for dioxygenases, hydroxylases, and enzymes of the ring-cleavage pathways. For example, the tfd genes are well-characterized for their role in 2,4-D degradation in bacteria like Cupriavidus necator JMP134. nih.gov The tfdA gene codes for a dioxygenase that initiates the degradation, while tfdB, tfdC, tfdD, tfdE, and tfdF are involved in the subsequent steps of the pathway. nih.gov

Genomic analyses of bacteria that degrade 3-chlorobenzoate (B1228886) have identified cbe and tfd gene clusters, indicating the involvement of the chlorocatechol ortho-cleavage pathway. researchgate.netmdpi.com The presence of specific genes, such as pobA (encoding 4-hydroxybenzoate-3-monooxygenase), suggests the metabolic route through 4-hydroxybenzoate. mdpi.com

While no specific genes for the degradation of this compound have been identified, it is plausible that a combination of genes encoding for aminohydrolases, dioxygenases, and other enzymes from established chloroaromatic degradation pathways would be required for its complete mineralization.

Photo-degradation and Chemical Degradation in Environmental Matrices

In addition to biodegradation, abiotic processes such as photodegradation and chemical degradation can contribute to the transformation of organic compounds in the environment.

Limited information is available on the specific photodegradation or chemical degradation of this compound. However, aromatic compounds, particularly those with halogen and amino substituents, can be susceptible to photolytic transformation upon absorption of UV radiation from sunlight. This can lead to the cleavage of the C-Cl bonds or transformation of the amino group.

Chemical degradation, such as hydrolysis, may also play a role, although the stability of the aromatic ring and the C-Cl bonds generally makes chlorinated benzoic acids relatively resistant to hydrolysis under typical environmental pH conditions.

Occurrence and Monitoring in Environmental Systems

There is a lack of published data on the widespread occurrence and routine monitoring of this compound in environmental compartments such as water, soil, or air. Its presence in the environment would likely be linked to its use in specific industrial processes or as a transformation product of other chemicals. The EU Pesticides Database contains information on a vast number of compounds, but specific monitoring data for this compound as a pesticide residue was not prominent in the search results. europa.eu

Monitoring for such compounds typically involves sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to detect and quantify their presence at low concentrations in complex environmental samples.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and quantifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common chromatographic techniques utilized for the analysis of aromatic amines and their derivatives like 4-Amino-3,5-dichlorobenzoic acid.

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is the most suitable approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

While specific, detailed research publications on HPLC methods exclusively for this compound are not extensively available in the public domain, supplier specifications indicate that its purity is often assessed by HPLC. usbio.netthermofisher.com A typical HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, utilizes a C18 column with a gradient elution of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.net A similar approach can be adapted for this compound.

Sample Preparation: For analysis, a sample of this compound is typically dissolved in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components, to a known concentration. The sample solution should be filtered through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.

Instrumentation and Typical Parameters: An exemplary HPLC system for the analysis of this compound would consist of a pump, an autosampler, a column oven, and a UV detector. The following table outlines a hypothetical set of starting parameters for method development.

Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: Any developed HPLC method for the quantification of this compound must be validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. gavinpublishers.comscielo.br

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Derivatization: The carboxylic acid and amino groups of this compound make it non-volatile. A common derivatization approach for such compounds is silylation, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Another approach is methylation of the carboxylic acid group. For instance, in the analysis of a similar compound, 3,5-dichlorobenzoic acid, methylation with diazomethane (B1218177) has been used. nih.gov

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification and quantification.

The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which is essential for its identification in GC-MS analysis. nih.gov

GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 133675 |

| Top m/z Peaks | 205, 188, 207 |

Source: PubChem CID 42061 nih.gov

Typical GC-MS Parameters: The following table outlines a general set of parameters that could be used for the analysis of derivatized this compound.

Exemplary GC-MS Method Parameters

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Spectrophotometric Methods

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance. For a compound like this compound, which contains a chromophore (the benzene (B151609) ring with its substituents), UV-Vis spectrophotometry can be a simple and cost-effective method for quantification.

A charge-transfer complexation reaction can be utilized to enhance the sensitivity and selectivity of the spectrophotometric determination. A study on the related compound, 4-aminobenzoic acid (PABA), demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor to form a colored charge-transfer complex. 95.179.195 This principle can be applied to this compound, although the specific reaction conditions would need to be optimized.

Principle: The amino group in this compound can act as an n-electron donor, reacting with an electron acceptor like DDQ to form a colored complex. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is proportional to the concentration of the analyte.

Methodology based on a related compound (4-aminobenzoic acid):

A standard solution of this compound is prepared in a suitable solvent like methanol.

A solution of DDQ in the same solvent is also prepared.

Aliquots of the standard solution are mixed with the DDQ solution.

The reaction is allowed to proceed for a specific time at an optimized temperature and pH. For PABA, the optimal pH was found to be 8, and the reaction was complete in 15 minutes at room temperature. 95.179.195

The absorbance of the resulting colored solution is measured at the λmax. For the PABA-DDQ complex, the λmax was 474 nm. 95.179.195

A calibration curve is constructed by plotting absorbance versus concentration, which can then be used to determine the concentration of unknown samples.

Key Parameters from a Study on 4-Aminobenzoic Acid

| Parameter | Finding for 4-Aminobenzoic Acid |

| Reagent | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| λmax of Complex | 474 nm |

| Optimal pH | 8 |

| Reaction Time | 15 minutes at room temperature |

| Linearity Range | 5-90 µg/mL |

Source: International Journal of ChemTech Research, 2018, 11(02): 370-376 95.179.195

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid analysis, and the potential for miniaturization. The amino group in this compound is electrochemically active and can be oxidized at a suitable electrode.

A study on 4-aminobenzoic acid demonstrated its electropolymerization on a multi-walled carbon nanotube modified glassy carbon electrode (MWCNTs/GCE). mdpi.com The oxidation of 4-aminobenzoic acid was observed at a potential of 0.82 V in a phosphate (B84403) buffer at pH 7.0. mdpi.com This principle suggests that an electrochemical sensor for this compound could be developed. The two chlorine atoms on the benzene ring would likely influence the oxidation potential.

Principle: An electrochemical sensor for this compound would involve applying a potential to a working electrode immersed in a solution containing the analyte. The oxidation of the amino group at the electrode surface would generate a current that is proportional to the concentration of the compound. The choice of electrode material and any modifications to its surface are critical for achieving high sensitivity and selectivity.

Potential Methodology:

Electrode Preparation: A glassy carbon electrode could be modified with nanomaterials like carbon nanotubes to enhance its surface area and catalytic activity.

Electrochemical Cell: A standard three-electrode cell would be used, consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Measurement: Techniques such as cyclic voltammetry or differential pulse voltammetry would be employed to measure the oxidation peak current of this compound in a suitable buffer solution.

Quantification: A calibration curve would be generated by plotting the peak current against the concentration of standard solutions of the analyte.

Electrochemical Data for a Related Compound (4-Aminobenzoic Acid)

| Parameter | Value |

| Electrode | MWCNTs/Glassy Carbon Electrode |

| Technique | Cyclic Voltammetry |

| Buffer | Phosphate Buffer (pH 7.0) |

| Oxidation Potential | 0.82 V |

Source: MDPI, 2021 mdpi.com

Q & A

Q. What are the optimized synthetic routes for 4-Amino-3,5-dichlorobenzoic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. For example, derivatives of this compound can be synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. Yield optimization strategies include:

- Solvent selection : Use DMSO for improved solubility of intermediates.

- Reaction time : Extended reflux durations (e.g., 18 hours) enhance conversion rates .

- Purification : Recrystallization using ethanol-water mixtures improves purity .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions with aldehydes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structure?

Methodological Answer: Key techniques include:

- NMR spectroscopy : Analyze H and C spectra to confirm aromatic proton environments and carboxylate/amine functional groups. Peaks near δ 7–8 ppm (aromatic protons) and δ 170 ppm (carboxylic acid C=O) are diagnostic .

- Melting point analysis : Compare observed melting points (e.g., 141–143°C for analogs) with literature values to assess purity .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm for quantifying impurities .

Q. What in vitro models are appropriate for initial toxicity screening of this compound, and what endpoints should be measured?

Methodological Answer:

- Cell lines : Human colon adenocarcinoma SW480 cells are validated for cytotoxicity studies .

- Endpoints :

- MTT assay : Quantify mitochondrial activity to assess cell viability.

- ROS measurement : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .

- Comet assay : Detect DNA damage as a marker of mutagenicity .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software elucidate the molecular conformation of this compound derivatives?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation for small-molecule crystals.

- Structure refinement : SHELXL refines atomic positions and thermal parameters, while SHELXD/SHELXE resolve phase problems in twinned crystals .

- Validation : Check R-factors (<5%) and electron density maps for accuracy. Example: SHELXPRO interfaces with macromolecular refinement tools for high-resolution data .

Q. How should researchers address contradictions in reported mutagenic effects of this compound across different cell lines?

Methodological Answer:

- Dose-response studies : Test multiple concentrations (e.g., 10–100 µM) to identify threshold effects .

- Cell line variability : Compare results in SW480, HepG2, and primary cells to assess tissue-specific toxicity.

- Mechanistic studies : Use siRNA knockdowns to isolate pathways (e.g., NF-κB inhibition) influencing mutagenicity .

Q. What strategies enable the rational design of this compound analogs with enhanced bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents on the benzene ring (e.g., introducing methoxy or fluoro groups) to alter electron density and binding affinity .

- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability .

- Toxicity profiling : Prioritize analogs with reduced ROS generation in SW480 cells .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.